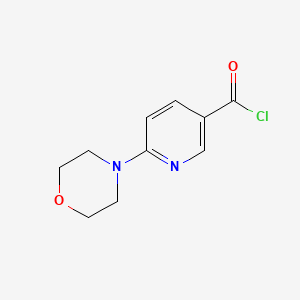

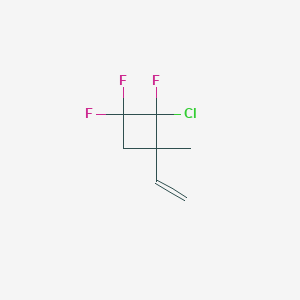

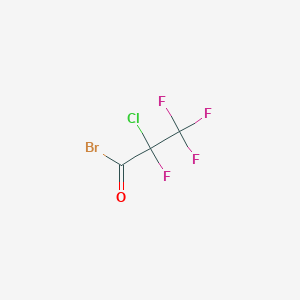

2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide (CFTB) is a halogenated organic compound with a wide range of applications in organic chemistry, biochemistry and pharmacology. CFTB is a versatile reagent used in the synthesis of various compounds, such as polymers, drugs, and other organic compounds. It is also used in the synthesis of pharmaceuticals and other chemicals. CFTB is a highly reactive compound and can be used to modify the structure of organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of α-Fluoro-α-(trifluoromethyl)-β-amino Esters

A study by Sekiguchi et al. (2004) explored the use of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate in reactions with chiral imines, facilitated by zinc, to produce α-fluoro-α-(trifluoromethyl)-β-amino esters. This process, conducted at room temperature, resulted in high diastereomeric excesses and yields, indicating the compound's utility in synthesizing optically active amino esters (Sekiguchi et al., 2004).

Catalytic Fluorination for Intermediate Synthesis

Mao et al. (2014) discussed the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene, a crucial intermediate for synthesizing 2,3,3,3-tetrafluoropropene. This process highlights the role of 2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide in creating environmentally friendly refrigerants through selective and efficient fluorination (Mao et al., 2014).

Advanced Material Design

Oosterwijk et al. (2016) demonstrated the application of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide in developing advanced materials with unique π–π stacking properties. This compound exhibits crystal polarity arising from its cation orientation, influenced by the stacking, which has implications for material science and engineering (Oosterwijk et al., 2016).

Polymerization and Copolymerization Processes

Guiot et al. (2002) reported the synthesis and copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol, revealing an improved method of producing fluorinated polymers. This work underscores the significance of halogenated compounds in developing polymers with specific properties for various applications (Guiot et al., 2002).

Environmental Applications

Sapkota and Marshall (2022) investigated the gas-phase chemistry of 1,1,2,3,3,4,4-heptafluorobut-1-ene initiated by chlorine atoms, focusing on its potential to mitigate climate change due to its low global warming potential. The study highlights the environmental applications of fluorinated compounds in creating materials that contribute less to global warming (Sapkota & Marshall, 2022).

Propiedades

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrClF4O/c4-1(10)2(5,6)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFBTORDHWTPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382116 |

Source

|

| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

CAS RN |

261503-70-2 |

Source

|

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.